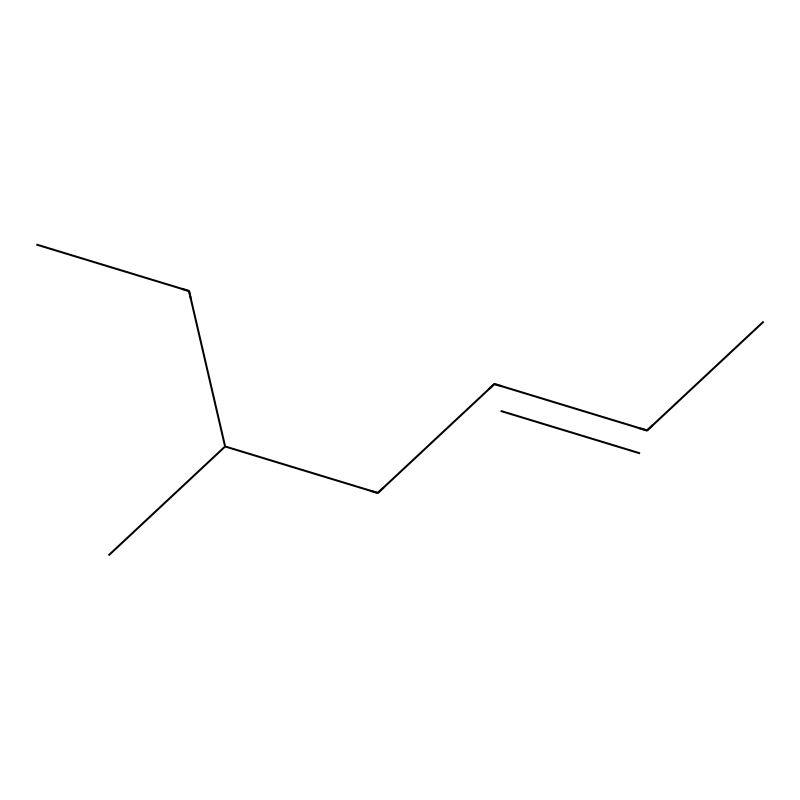

5-Methyl-2-heptene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

5-Methyl-2-heptene stereoisomers cis trans

Stereoisomerism and Identification

5-Methyl-2-heptene is an alkene with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol [1] [2]. Due to the double bond between carbons 2 and 3, and the fact that each carbon of the double bond is attached to two different groups, this molecule can exist as a pair of cis-trans stereoisomers (also designated as Z and E isomers) [3].

The relationship between these stereoisomers and their unique identities can be summarized as follows:

Relationship between this compound and its stereoisomers

Quantitative Data Summary

The following table consolidates key identifiers and physical data for the individual stereoisomers and their mixture.

| Property | cis-5-Methyl-2-heptene | trans-5-Methyl-2-heptene | cis-/trans- Mixture |

|---|---|---|---|

| IUPAC Name | (Z)-5-methylhept-2-ene [4] | (E)-5-methylhept-2-ene [5] | 5-methylhept-2-ene [1] [2] |

| CAS Registry Number | 24608-84-2 [4] | 24608-85-3 [6] | 22487-87-2 [1] [2] |

| Molecular Formula | C₈H₁₆ [4] | C₈H₁₆ [6] | C₈H₁₆ [1] |

| Molecular Weight (g/mol) | 112.2126 [4] | 112.2126 [6] | 112.21 / 112.22 [1] [2] |

| InChIKey | VIHUHUGDEZCPDK-XQRVVYSFSA-N [4] | VIHUHUGDEZCPDK-GQCTYLIASA-N [6] [5] | VIHUHUGDEZCPDK-UHFFFAOYNA-N [1] |

| Boiling Point | Information missing | 118°C [7] | Information missing |

| Standard Enthalpy of Vaporization (ΔvapH°) | Information missing | 39.3 kJ/mol [6] | Information missing |

| Physical State at Room Temp. | Information missing | Information missing | Colorless liquid [2] |

Properties and Synthesis

General Properties & Hazards

- The cis-/trans- mixture is a colorless to pale yellow liquid at room temperature [2].

- This compound is highly flammable and may pose an aspiration hazard, meaning it can be fatal if swallowed and enters the airways [2].

Characteristic Reactions As a typical alkene, this compound can undergo several characteristic reactions [2]:

- Hydrogenation: Addition of hydrogen to yield 5-methylheptane.

- Hydrohalogenation: Addition of hydrogen halides to form alkyl halides.

- Polymerization: Formation of larger hydrocarbon chains under specific conditions.

- Oxidation: Can be oxidized to form alcohols or ketones.

Reported Synthesis Methods While detailed lab-scale protocols are not available in the search results, the following industrial methods are reported [2]:

- Catalytic Dehydrogenation of 5-methyl-3-heptanol using platinum or palladium catalysts.

- Dehydration of alcohols like 5-methyl-3-heptanol using acid catalysts.

- Isomerization of other heptenes using acid catalysts.

- Biomass Conversion of biomass-derived ketones using bifunctional catalysts.

References

- 1. - 5 - Methyl - 2 ( heptene - and cis - mixture) 95.0+... | Fisher Scientific trans [fishersci.ca]

- 2. Buy this compound | 22487-87-2 [smolecule.com]

- 3. Alkenes [colapret.cm.utexas.edu]

- 4. 5-Methyl-cis-2-heptene - the NIST WebBook [webbook.nist.gov]

- 5. (E)-5-Methylhept-2-ene - the NIST WebBook [webbook.nist.gov]

- 6. 5-Methyl-trans-2-heptene - the NIST WebBook [webbook.nist.gov]

- 7. trans-5-methyl-2-heptene [stenutz.eu]

5-Methyl-2-heptene safety data sheet GHS hazard statements

GHS Hazard Identification

The table below summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for 5-Methyl-2-heptene.

| Item | Classification / Statement |

|---|

| GHS Hazard Statements | H225: Highly Flammable liquid and vapour [1] H304: May be fatal if swallowed and enters airways [1] | | Signal Word | Danger [1] | | Hazard Class | 3 (Flammable Liquids) [1] | | Packing Group | II [1] | | UN Number / RID/ADR | 3295 [1] |

Physical-Chemical Properties

Understanding the physical properties of a substance is crucial for risk assessment. The following data is available for this compound.

| Property | Value / Description |

|---|---|

| Physical State | Clear, colorless liquid [1] [2] |

| Flash Point | 13 °C [1] |

| Density | 0.73 g/mL (estimated) [1] |

| Refractive Index | 1.4140 - 1.4160 [1] |

Safe Handling and Storage Protocols

The GHS precautionary statements derived from the hazard classification provide direct guidance for safe handling [1]. The following workflow outlines the key procedures for handling this compound, from preparation to storage.

Handling and storage workflow for this compound.

Key Safety Considerations for Researchers

For scientists and development professionals, the following points are critical:

- Primary Hazards: The main risks are fire due to low flash point and aspiration toxicity if swallowed [1]. Work should be conducted in a fume hood with proper engineering controls.

- Regulatory Information: The shipping name is listed under UN 3295, Hazard Class 3, Packing Group II [1]. For laboratory-scale transport and storage, consult your institutional safety office.

- Source of Information: The available data is primarily from commercial chemical catalogs [1] [2]. For the most current and complete safety information, including first-aid measures and toxicological data, it is essential to obtain the full Safety Data Sheet (SDS) from the manufacturer or a dedicated chemical safety database.

References

5-Methyl-2-heptene solubility log P thermodynamic properties

Physicochemical & Thermodynamic Properties

The table below consolidates the available quantitative data for 5-Methyl-2-heptene.

| Property | Value | Unit | Source / Comment |

|---|---|---|---|

| Molecular Formula | C₈H₁₆ | - | [1] [2] [3] |

| Molecular Weight | 112.21 | g/mol | [1] [2] [3] |

| IUPAC Name | (E)-5-Methylhept-2-ene | - | [3] |

| CAS Registry Number | 24608-85-3 (trans isomer) | - | [2] |

| Boiling Point | 113.0 | °C | Calculated value [4] |

| Melting Point | -113.3 | °C | Calculated value [4] |

| log P (XLogP3) | 3.4 | - | [4] |

| Water Solubility (log₁₀) | -2.78 | - | Calculated value; approx. 0.17 g/L [4] |

| Standard Enthalpy of Vaporization (ΔvapH°) | 39.3 (Exp.) / 32.97 (Calc.) | kJ/mol | Experimental value from NIST [2]; Calculated value [4] |

| Standard Enthalpy of Formation (ΔfH°gas) | -96.51 | kJ/mol | Calculated value [4] |

| Flash Point | ~15-25 (est.) | °C | Estimated from similar compounds [4] |

| Physical State | Colorless to pale yellow liquid | - | [4] |

Experimental Protocol Considerations

The search results did not yield specific experimental methodologies for measuring the properties of this compound. However, the following general principles from chromatography method development can serve as a starting point for analyzing such compounds [5] [6].

- Solubility and Sample Preparation: The very low calculated water solubility indicates that this compound is highly hydrophobic. For laboratory analysis, it would likely be dissolved in non-polar organic solvents like hexane or heptane. Sample preparation techniques such as liquid-liquid extraction or solid-phase extraction would be appropriate for isolating it from complex matrices [5].

- Analysis via Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common mode for separating non-polar to moderately polar molecules like this alkene [6].

- Stationary Phase: A C18 (Octadecyl-silica) column would be a standard first choice [6].

- Mobile Phase: A mixture of a water-miscible organic solvent (e.g., acetonitrile or methanol) and water would be used. A gradient elution, increasing the proportion of the organic solvent over time, can help achieve separation [6].

- Detection: Since alkenes lack strong chromophores, a UV detector may not be sensitive. Alternative detectors like an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) are more suitable for such compounds [6].

Molecular Structure & Workflow

The following diagrams illustrate the molecular structure of this compound and a generalized workflow for its analysis based on the principles above.

Generalized HPLC method development workflow for this compound [5] [6].

References

- 1. This compound | C8H16 | CID 5364849 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methyl-trans-2-heptene - the NIST WebBook [webbook.nist.gov]

- 3. (E)-5-Methylhept-2-ene - the NIST WebBook [webbook.nist.gov]

- 4. Buy this compound | 22487-87-2 [smolecule.com]

- 5. HPLC Method Development Steps [thermofisher.com]

- 6. Principles of Chromatography Method Development [intechopen.com]

5-Methyl-2-heptene synthesis from 5-methyl-3-heptanol

Synthesis Pathway and Mechanism

The conversion is a gas-phase hydrodeoxygenation reaction. A bifunctional heterogeneous catalyst performs a two-step process: the metal sites catalyze hydrogenation, and the acid sites on the support catalyze dehydration and isomerization [1].

Synthesis pathway showing conversion of 5-methyl-3-heptanol to the target alkene via dehydration and isomerization [1] [2].

Quantitative Data and Catalyst Comparison

High conversion of 5-methyl-3-heptanone (a closely related precursor) to a mixture of C8 alkenes, including this compound and 5-methyl-3-heptene, was achieved under mild conditions [1]. The choice of metal on the alumina support dramatically influences the product distribution.

The table below summarizes the performance of different catalysts for converting a C8 ketone precursor to C8 alkenes and alkanes [1]:

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Selectivity for C8 Alkenes (%) | Selectivity for C8 Alkane (%) |

|---|---|---|---|---|

| 20 wt% Cu/Al₂O₃ | 220 | Information Missing | ~82 | Information Missing |

| 1 wt% Pt/Al₂O₃ | 180 - 260 | 99.9 | Very Low | Up to 97 |

Copper on Alumina (Cu-Al₂O₃) is highly selective for alkenes because copper has low activity for C-C bond hydrogenolysis [1]. Platinum on Alumina (Pt-Al₂O₃) is highly effective for full hydrogenation to alkane [1].

Recommended Experimental Protocol

For synthesizing this compound, a catalyst system like 20% Cu-Al₂O₃ is most appropriate.

1. Catalyst Preparation [1]

- The bifunctional catalyst can be prepared by incipient wetness impregnation of a γ-Al₂O₃ support with an aqueous solution of copper nitrate (Cu(NO₃)₂) or tetraamineplatinum(II) nitrate (Pt(NH₃)₄₂).

- The impregnated solid should be dried and then calcined in air (e.g., at 400°C for 4 hours) to convert the metal salts to their oxide forms.

- Before the reaction, the catalyst must be activated by reduction in a H₂ stream (e.g., at 300°C for 2 hours) to form the active metallic sites.

2. Reaction Setup and Procedure [1]

- The reaction is typically performed in a continuous-flow fixed-bed reactor at atmospheric pressure (1 atm).

- Vaporize 5-methyl-3-heptanol and feed with hydrogen. A H₂/reactant molar ratio of 2:1 is effective.

- A reaction temperature of 220°C is recommended for high alkene yield over a Cu-Al₂O₃ catalyst.

- Products can be condensed and collected for analysis. Reaction products are typically analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

Practical Application Notes

- Catalyst Selection is Critical: Your choice between Cu-Al₂O₃ and Pt-Al₂O₃ depends on the target product. Cu-based catalysts are essential for a high yield of this compound [1].

- Temperature Control: The reaction temperature is a key factor in balancing conversion and selectivity for alkenes versus alkanes [1].

- Alternative Synthesis Note: this compound can also be produced from biomass-derived ketones using similar bifunctional catalysts, supporting the versatility of this approach [2].

References

5-Methyl-2-heptene alkene reaction mechanisms electrophilic addition

Chemical Profile of 5-Methyl-2-heptene

The table below consolidates the basic identifying information for this compound found in the search results. Please note that this data is for identification and procurement, not for reaction mechanics [1] [2] [3].

| Property | Description |

|---|---|

| CAS Number | 22487-87-2 [1] [2] [3] |

| Molecular Formula | C₈H₁₆ [1] [2] [3] |

| Molecular Weight | 112.21-112.22 g/mol [1] [2] [3] |

| Common Form | Colorless liquid, typically a mixture of cis- and trans- isomers with ≥95.0% purity [1] [3] |

| IUPAC Name | 5-methylhept-2-ene [1] [3] |

| SMILES | CCC(C)CC=CC [1] [3] |

Predictive Reaction Analysis

As an alkene, this compound is expected to undergo electrophilic addition reactions following established organic chemistry principles [4]. The reaction involves an electrophile attacking the electron-rich carbon-carbon double bond.

The diagram below outlines the general mechanistic pathway for the electrophilic addition of a hydrogen halide (H-X) to this compound.

General Electrophilic Addition Mechanism for this compound

Based on its unsymmetrical structure, the major products of its reactions can be predicted using Markovnikov's rule, which states that the hydrogen atom of the electrophile will add to the carbon of the double bond with the greater number of hydrogen atoms [4].

Expected Reactions with Common Electrophiles

The table below summarizes the predicted major products for this compound with different reagents [4] [5].

| Reagent | Reaction Type | Predicted Major Product(s) |

|---|---|---|

| H-X (e.g., HCl, HBr) | Hydrohalogenation | 2-Halo-5-methylheptane (e.g., 2-Bromo-5-methylheptane with HBr) |

| H₂O / H⁺ | Acid-catalyzed Hydration | 5-Methyl-2-heptanol |

| X₂ (e.g., Br₂, Cl₂) | Halogenation | 2,3-Dihalo-5-methylheptane (e.g., 2,3-Dibromo-5-methylheptane) |

Key Considerations for Researchers:

- Regioselectivity: The initial protonation forms the most stable carbocation. For this compound, protonation at C2 leads to a more stable tertiary carbocation, which dictates the regiochemistry of the final product [4].

- Carbocation Rearrangements: Be aware that the initially formed carbocation can sometimes rearrange to a more stable one (e.g., via a hydride or alkyl shift) before the nucleophile attacks, leading to unexpected products [6].

- Stereochemistry: Since this compound is typically a mixture of cis and trans isomers, and the carbocation intermediate is planar, the final product may be a mixture of stereoisomers [4].

References

- 1. - 5 - Methyl - 2 (cis- and trans- mixture)... | Fisher Scientific heptene [fishersci.com]

- 2. This compound suppliers & manufacturers in China [chemicalbook.com]

- 3. - 5 - Methyl - 2 (cis- and trans- mixture) 95.0+... | Fisher Scientific heptene [fishersci.ca]

- 4. : Definition, Examples, and Electrophilic Addition Mechanism [chemistrylearner.com]

- 5. - symmetrical alkenes and hydrogen halides electrophilic addition [chemguide.co.uk]

- 6. 7.11 Evidence for the Mechanism of Electrophilic ... Additions [ncstate.pressbooks.pub]

Comprehensive GC-MS Analysis of 5-Methyl-2-Heptene: Application Notes and Protocols

Compound Identification and Properties

5-Methyl-2-heptene is an eight-carbon alkene that exists as distinct stereoisomers. The following table summarizes its key identifiers and physical-chemical properties for analyst reference.

Table 1: Chemical Identification and Basic Properties of this compound

| Property | Description |

|---|---|

| CAS Number (mixture) | 22487-87-2 [1] [2] |

| CAS Number (cis-) | 24608-84-2 [3] |

| Molecular Formula | C₈H₁₆ [4] [1] [3] |

| Molecular Weight | 112.21 g/mol [1] [2] |

| IUPAC Name | 5-methylhept-2-ene [2] |

| Physical State | Clear, colorless liquid [1] |

| Density | 0.73 g/mL [1] |

| Refractive Index | 1.4140 - 1.4160 [1] |

| Flash Point | 13 °C [1] |

| Hazard Statements | H225-H304 (Highly flammable liquid and vapor; May be fatal if swallowed and enters airways) [1] |

Experimental Protocol for GC-MS Analysis

Sample Preparation

- Commercial Availability: this compound is commercially available as a cis- and trans- mixture with a purity of ≥95.0% (GC) [1] [2].

- Sample Dilution: For GC-MS analysis, prepare a dilute solution (e.g., 10-100 ppm) in a suitable volatile solvent such as hexane or dichloromethane. The high flammability of the compound necessitates working in a fume hood away from ignition sources [1].

Instrumental Configuration and Method

This protocol is designed for a standard benchtop Single Quadrupole GC-MS system, which is well-suited for this type of targeted analysis [5].

Table 2: Recommended GC-MS Instrumental Parameters

| Parameter | Setting |

|---|---|

| GC System | Gas Chromatograph with split/splitless injector |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (He), constant flow mode [6] |

| Injection Volume | 1 µL (split mode, e.g., 10:1 split ratio) |

| GC Column | Non-polar stationary phase is recommended. Examples from literature:

- Petrocol DH (150 m x 0.25 mm, 1.0 µm) [6]

- Squalane (93 m x 0.25 mm) [6] | | Oven Program | Isothermal: 30 °C [6] or 40 °C [6] Temperature Ramp: From 40 °C to 300 °C at 1 K/min [6] | | MS Transfer Line | 280 °C | | Ion Source | Electron Ionization (EI) | | Ion Source Temperature | 230 °C | | Mass Analyzer | Quadrupole | | Analysis Mode | Full Scan (for method development/ID) or Selected Ion Monitoring (SIM) (for sensitive quantitation) [7] [5] |

Data Acquisition Modes

- Full Scan Mode: Use for initial method development and unknown screening. A typical mass range is m/z 40-400. This generates a Total Ion Chromatogram (TIC), where every ion within the scanned range contributes to the signal [7].

- Selected Ion Monitoring (SIM) Mode: For optimal sensitivity and selectivity in quantitative analysis, monitor only specific, high-abundance fragment ions of this compound. SIM reduces instrumental noise by ignoring all other masses, thereby significantly improving the signal-to-noise (S/N) ratio [7].

Data Analysis and Interpretation

Retention Index Reference

Retention indices (RI) are crucial for compound identification. The following table compiles experimental Kovats Retention Indices for the (E)-isomer of this compound from the NIST database.

Table 3: Experimentally Determined Retention Indices for (E)-5-Methyl-2-heptene [6]

| Active (Stationary) Phase | Temperature (°C) | Retention Index (RI) | Carrier Gas |

|---|---|---|---|

| Petrocol DH | 30 | 774.4 | H₂ |

| Squalane | 30 | 766.5 | He |

| Squalane | 100 | 772.5 | He |

| Squalane | 55 | 772.5 | He |

| Squalane | 40 | 768.0 | N₂ |

| Petrocol DH | Temperature Ramp (40°C to 300°C) | 774 - 775 | Not Specified |

Mass Spectral Interpretation

- Spectrum Acquisition: In EI mode, the vaporized analyte is ionized and typically fragments into characteristic ions [7].

- Spectral Features: The mass spectrum will show a molecular ion peak (if stable), a base peak (the tallest peak), and several fragment ions. The specific spectrum for this compound should be confirmed by analyzing an authentic standard, but general principles apply:

- Data Analysis Workflow: The process from sample injection to final identification involves multiple steps, which can be visualized in the following workflow.

Quantitative Analysis

- Calibration: Use a series of standard solutions of known concentration to build a calibration curve.

- Ion Selection: For SIM-based quantitation, select the base peak (most abundant ion) and 2-3 other characteristic ions for confirmation. The peak area of the quantitation ion is proportional to the amount of compound [7].

- Confirmation: A compound is positively identified when it matches the authentic standard in both retention time/index and mass spectral signature [7].

Concluding Remarks and Best Practices

This protocol provides a foundation for the reliable identification and quantification of this compound using GC-MS. The combination of its specific retention index on non-polar columns and its unique mass spectrum offers a high degree of confidence in analysis.

- Safety First: Always adhere to safety protocols due to the compound's high flammability [1].

- Quality Control: Include procedural blanks and quality control samples to ensure accuracy.

- Method Optimization: The parameters provided are a starting point. For specific applications, further optimization of the temperature program and MS parameters may be necessary to achieve optimal separation and sensitivity.

References

- 1. - 5 - METHYL - 2 | 22487-87-2 HEPTENE [chemicalbook.com]

- 2. - 5 - Methyl - 2 (cis- and trans- mixture) 95.0+... | Fisher Scientific heptene [fishersci.ca]

- 3. 5-Methyl-cis-2-heptene - the NIST WebBook [webbook.nist.gov]

- 4. (E)-5-Methylhept-2-ene - the NIST WebBook [webbook.nist.gov]

- 5. Gas Chromatography Mass Spectrometry (GC-MS) ... [thermofisher.com]

- 6. (E)-5-Methylhept-2-ene - the NIST WebBook [webbook.nist.gov]

- 7. Fundamentals of Benchtop GC–MS Data Analysis and ... [chromatographyonline.com]

Kovats retention index 5-Methyl-2-heptene non-polar column

Kovats Retention Index Data for (E)-5-Methylhept-2-ene

The following table summarizes the experimental RI values for (E)-5-Methylhept-2-ene (C8H16) on non-polar stationary phases, as recorded in the NIST Standard Reference Database [1].

| Active Phase | Column Type | Temperature (°C) | Kovats RI | Reference |

|---|---|---|---|---|

| Squalane | Capillary | 30 | 766.5 | Soják, Addová, et al., 2004 [1] |

| Squalane | Capillary | 40 | 768.0 | Matukuma, 1969 [1] |

| Squalane | Capillary | 55 | 772.5 | Lulova, Leont'eva, et al., 1975 [1] |

| Squalane | Capillary | 100 | 772.5 | Lulova, Leont'eva, et al., 1976 [1] |

| Petrocol DH | Capillary | 30 | 774.4 | Soják, Addová, et al., 2004 [1] |

| Petrocol DH | Capillary | Ramp | 774.0 | Sojak, Kubinec, et al., 2006 [1] |

| Petrocol DH | Capillary | Ramp | 775.0 | Sojak, Kubinec, et al., 2006 [1] |

Experimental Protocol: GC Analysis and RI Determination

This protocol outlines the methodology for determining the Kovats Retention Index of volatile organic compounds like (E)-5-Methylhept-2-ene using Gas Chromatography (GC) with a non-polar capillary column [1] [2] [3].

Materials and Equipment

- Gas Chromatograph: Equipped with a flame ionization detector (FID) or mass spectrometer (MS).

- Column: Fused-silica capillary column with a non-polar stationary phase (e.g., Squalane, Petrocol DH, or equivalent 100% dimethyl polysiloxane phase). A typical dimension is 30-60 m in length, 0.25 mm internal diameter, and 1.0 μm film thickness [1] [2].

- Carrier Gas: High-purity Hydrogen (H₂) or Helium (He).

- Reference Standard: Analytical standard of (E)-5-Methylhept-2-ene.

- n-Alkane Standard Solution: A homologous series of n-alkanes (C7-C10 or as appropriate) in a suitable solvent, prepared for the expected retention time of the target analyte.

- Syringe: A micro-syringe suitable for split/splitless injection.

Procedure

Step 1: Sample Preparation

- Prepare a dilute solution of the (E)-5-Methylhept-2-ene standard in a volatile solvent like hexane or methanol. The concentration should be suitable for the detector's linear range.

- Prepare a separate solution containing the n-alkane series.

Step 2: Instrumental Parameters

- Oven Program: Based on the data, both isothermal and temperature-programmed methods are applicable.

- Injector Temperature: Typically set between 220-280°C in split or splitless mode.

- Detector Temperature: Set according to the detector manufacturer's guidelines (e.g., 250°C for FID).

- Carrier Gas Flow: Set a constant flow, typically 1.0-1.5 mL/min for a 0.25 mm ID column.

Step 3: Data Acquisition and Analysis

- Inject 1 μL of the n-alkane standard solution. Record the retention time of each n-alkane peak.

- Inject 1 μL of the (E)-5-Methylhept-2-ene sample solution and record its retention time.

- Calculate the Kovats Retention Index using the formula:

[

RI = 100 \times \left( n + \frac{(t_x - t_n)}{(t_{n+1} - t_n)} \right)

]

Where:

- ( t_x ) = retention time of the analyte (5-Methylhept-2-ene)

- ( t_n ) = retention time of the n-alkane eluting before the analyte

- ( t_{n+1} ) = retention time of the n-alkane eluting after the analyte

- ( n ) = number of carbon atoms in the n-alkane ( t_n )

Quality Control and Validation

- Reproducibility: Perform triplicate injections of both the standard and sample to ensure the precision of retention times. The RI value should be consistent.

- System Suitability: The resolution between adjacent n-alkane peaks should be greater than 1.5.

Workflow for Retention Index Determination

The diagram below visualizes the logical workflow for determining and utilizing the Kovats Retention Index.

Key Applications and Notes

- Application in Complex Mixtures: This protocol and the provided RI data are particularly useful for identifying (E)-5-Methylhept-2-ene in complex matrices such as petrochemical streams and catalytic cracked gasoline, where it is one of many isomeric octenes [1].

- Confirmation of Identity: The Kovats RI is a reliable, system-independent parameter. A match between the experimentally determined RI and the reference value from a database like NIST provides strong supporting evidence for compound identity, complementing mass spectral data [1].

- Column Selection: For analyzing hydrocarbons like 5-Methyl-2-heptene, non-polar columns (e.g., methyl silicone or squalane) are recommended as they separate compounds primarily by boiling point order [2].

References

Application Note: Selective Alkane Dehydrogenation & Alternative Synthesis of 5-Methyl-2-heptene

Objective: To provide researchers with methodologies for the catalytic dehydrogenation of n-heptane to linear heptenes using a GaPt Supported Catalytically Active Liquid Metal Solution (SCALMS) catalyst and an alternative pathway for obtaining 5-Methyl-2-heptene via hydrodeoxygenation.

Protocol for n-Heptane Dehydrogenation over GaPt SCALMS

The GaPt SCALMS catalyst offers a highly selective and stable platform for alkane dehydrogenation by isolating Pt atoms in a liquid Ga matrix, significantly suppressing undesired cracking and aromatization reactions [1] [2].

1.1. Catalyst Synthesis ( [1] [2])

- Preparation of Ga/Al₂O₃: Disperse millimeter-sized Ga nuggets in propan-2-ol. Use ultrasonication to create a dispersion of Ga nanodroplets (100-300 nm). Deposit this dispersion onto a porous Al₂O₃ support by slow solvent evaporation under vacuum at 313 K using a rotary evaporator. Calcinate the solid at 773 K under ambient air to form Ga/Al₂O₃.

- Introduction of Pt via Galvanic Displacement: Impregnate the Ga/Al₂O₃ with an aqueous or alcoholic solution of hexachloroplatinic acid (H₂PtCl₆). The reaction proceeds via galvanic displacement: ( 2 , \text{Ga} , (l) + 3 , \text{PtCl}_6^{2-} , (aq) \rightarrow 2 , \text{Ga}^{3+} , (aq) + 3 , \text{Pt} , (s) + 18 , \text{Cl}^- , (aq) ). For optimal performance, use a water/propan-2-ol mixture (20 vol% water) as the reaction medium to ensure Pt incorporation into the Ga matrix [3]. The target atomic ratio is approximately Ga84Pt (i.e., 16 at% Pt) [1] [2].

1.2. Catalytic Dehydrogenation Procedure & Kinetics ( [1] [2])

- Reaction Conditions: Conduct the dehydrogenation in a continuous-flow fixed-bed reactor.

- Temperature: 723-773 K

- Pressure: Near atmospheric pressure (favors equilibrium conversion)

- Feed: n-Heptane, diluted in H₂

- Kinetic Analysis: The table below summarizes key kinetic parameters for GaPt SCALMS compared to a conventional Pt/Al₂O₃ catalyst.

Table 1. Key kinetic parameters for n-heptane dehydrogenation.

| Parameter | GaPt SCALMS / Al₂O₃ | Conventional Pt / Al₂O₃ |

|---|---|---|

| n-Heptane Reaction Order | ~0.7 | ~0.7 |

| H₂ Reaction Order | ~0 | 0.35 |

| Activation Energy (Dehydrogenation) | Lower | Higher |

| Activation Energy (Cracking/Aromatization) | Significantly Higher | Lower |

The near-zero H₂ reaction order and higher activation energy barriers for side reactions make the SCALMS catalyst technically superior for high-temperature operation, favoring high selectivity to heptenes [1] [2]. The main products are 1-heptene, trans-2-heptene, and trans-3-heptene; 1-heptene rapidly isomerizes to the other isomers under reaction conditions [1] [2].

1.3. Experimental Workflow Visualization

The following diagram illustrates the procedural workflow for the synthesis and testing of the GaPt SCALMS catalyst.

Diagram 1. Workflow for SCALMS catalyst preparation and n-heptane dehydrogenation.

Alternative Synthesis Pathway: Hydrodeoxygenation of 5-Methyl-3-heptanone

An alternative, well-documented route to this compound is the one-step hydrodeoxygenation of a C8 ketone, 5-methyl-3-heptanone [4]. This method uses a bifunctional catalyst for hydrogenation and dehydration.

2.1. Catalytic Hydrodeoxygenation Protocol ( [4])

- Catalyst: 20 wt% Cu supported on γ-Al₂O₃ (Cu–Al₂O₃). Copper is selected for its high selectivity for carbonyl hydrogenation with low activity for C–C bond hydrogenolysis, thus preserving the alkene product.

- Reaction Conditions:

- Temperature: 493 K (220 °C)

- Pressure: 1 atm

- Reactor: Fixed-bed, continuous flow

- Feed: H₂ / 5-methyl-3-heptanone molar ratio of 2

- Reaction Mechanism: The ketone is first hydrogenated on the Cu metal sites to form 5-methyl-3-heptanol. This alcohol then undergoes dehydration on the acidic sites of the Al₂O₃ support to yield a mixture of C8 alkenes, primarily 5-methyl-3-heptene and this compound. Under these conditions, a high selectivity to C8 alkenes (~82%) at good conversion can be achieved [4].

2.2. Reaction Network Visualization

The following diagram outlines the bifunctional reaction pathway for converting 5-methyl-3-heptanone to this compound.

Diagram 2. Bifunctional hydrodeoxygenation pathway for this compound synthesis.

Commercial Source

For research purposes, this compound (as a cis- and trans- mixture, ≥95.0% purity) is available from commercial chemical suppliers like TCI America [5]. The NIST Chemistry WebBook also provides standard reference data for this compound (CAS # 22487-87-2) [6].

Discussion and Conclusion

The GaPt SCALMS system represents a advanced catalytic technology for selective alkane dehydrogenation, offering a potential route to heptene isomers. Its unique liquid metal interface minimizes coke formation and suppresses cracking, making it highly suitable for high-temperature operations [1] [2]. For the specific target molecule This compound, the most direct and selective laboratory synthesis described in the current literature is the hydrodeoxygenation of 5-methyl-3-heptanone over a Cu–Al₂O₃ catalyst [4]. Researchers can also obtain the compound directly from commercial suppliers.

References

- 1. Kinetics of dehydrogenation of n -heptane over GaPt supported... [pubs.rsc.org]

- 2. Kinetics of dehydrogenation of n-heptane over GaPt ... [pmc.ncbi.nlm.nih.gov]

- 3. Ga–Pt supported catalytically active liquid metal solutions ... [sciencedirect.com]

- 4. Conversion of 5-Methyl-3-Heptanone to C 8 Alkenes and ... [mdpi.com]

- 5. - 5 - Methyl - 2 (cis- and trans- mixture) 95.0+... | Fisher Scientific heptene [fishersci.ca]

- 6. (E)-5-Methylhept-2-ene - the NIST WebBook [webbook.nist.gov]

Comprehensive Application Notes: Hydrogenation of 5-Methyl-2-heptene to 5-Methylheptane

Chemical Background and Significance

The catalytic hydrogenation of alkenes represents a fundamental transformation in organic synthesis with significant applications in pharmaceutical intermediates, fine chemicals, and fuel additives. 5-Methyl-2-heptene (CAS 22487-87-2) is an unsaturated hydrocarbon with molecular formula C₈H₁₆ and molecular weight of 112.21 g/mol that undergoes hydrogenation to produce 5-methylheptane, a fully saturated alkane. This transformation is particularly valuable in pharmaceutical synthesis where controlled saturation of specific double bonds can modify the biological activity, metabolic stability, and physicochemical properties of lead compounds. The compound exists as a colorless to pale yellow liquid at room temperature with a boiling point of approximately 113°C and exhibits characteristic alkene reactivity through its carbon-carbon double bond. [1]

The hydrogenation process typically employs heterogeneous catalysts such as palladium, platinum, or ruthenium supported on various materials including activated carbon, alumina, or other high-surface-area supports. Recent advances in continuous flow chemistry have demonstrated significant advantages for hydrogenation reactions, including enhanced safety profiles, improved reproducibility, and better mass transfer characteristics for gas-liquid reactions. The hydrogenation of this compound follows a relatively straightforward mechanism where molecular hydrogen undergoes syn-addition across the double bond, resulting in the formation of the saturated alkane without regioselectivity concerns, though stereochemical considerations may apply if chiral centers are present or created in the process. [2] [3]

Experimental Design and Catalyst Screening

Catalyst Selection and Characterization

The catalyst system plays a pivotal role in determining the efficiency, selectivity, and robustness of the hydrogenation process. Supported noble metal catalysts have demonstrated excellent performance for alkene hydrogenations, with the choice of metal and support material significantly influencing catalytic activity. Palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) typically exhibit high activity for hydrogenation of carbon-carbon double bonds under moderate conditions, while platinum and ruthenium catalysts may offer complementary selectivity in complex molecules with multiple reducible functionalities. The catalyst support material affects metal dispersion, stability, and potential interactions with reactants or products; activated carbon supports provide high surface area and chemical resistance, while alumina supports offer consistent mechanical stability and controlled acidity. [3]

- Pd/C Catalysts: These typically contain 0.3-5% palladium on high-surface-area activated carbon, combining excellent hydrogenation activity with good stability and filterability. The optimal palladium loading of approximately 0.3 wt.% has been demonstrated to provide sufficient active sites while minimizing cost and potential over-reduction side reactions.

- Catalyst Characterization: Comprehensive analysis using techniques such as powder X-ray diffraction (XRD) and electron microscopy provides critical information about metal particle size, distribution, and possible sintering during operation. These characterization methods help establish structure-activity relationships and identify potential deactivation mechanisms.

Analytical Methods and Reaction Monitoring

Advanced process analytical technologies (PAT) enable real-time monitoring of hydrogenation reactions, providing immediate feedback on conversion, selectivity, and potential byproduct formation. Inline Fourier Transform Infrared (FT-IR) spectroscopy allows continuous tracking of reactant consumption and product formation with high temporal resolution (e.g., every 15 seconds), facilitating rapid process optimization and control. This technique is particularly valuable for dynamic reaction systems where conditions change frequently. Complementary ultra-high performance liquid chromatography (UHPLC) provides definitive quantification of starting materials and products, though its lower sampling frequency (e.g., 3.5 minutes) makes it more suitable for verification than real-time control. [2]

For accurate quantification of reaction components using FT-IR, partial least squares (PLS) regression models calibrated against reference standards (e.g., GC-FID analysis of steady-state samples) have demonstrated excellent performance with root mean square error of cross validation (RMSECV) values ≤12 mM for major reaction species. This approach is particularly advantageous for saturated products that may lack chromophores necessary for UV detection in conventional HPLC analysis. Gas chromatography with flame ionization detection (GC-FID) remains a reliable offline method for comprehensive analysis of reaction mixtures containing volatile components. [2]

Experimental Protocols

Batch Hydrogenation Protocol

Table 1: Reaction Components for Batch Hydrogenation of this compound

| Component | Quantity | Role | Physical Properties |

|---|---|---|---|

| This compound | 10.0 g (89.1 mmol) | Substrate | MW: 112.21 g/mol, density: ~0.72 g/mL |

| Pd/C (0.3 wt.%) | 0.30 g (3 wt.%) | Catalyst | Powder, surface area: 900-1200 m²/g |

| Ethyl acetate | 50 mL | Solvent | BP: 77°C, hydrogen solubility: 3×10⁻⁴ molar fraction |

| Hydrogen gas | 10 bar | Reactant | Compressed gas |

Step-by-Step Experimental Procedure:

- Reactor Setup: Charge a 100 mL high-pressure autoclave reactor with this compound (10.0 g, 89.1 mmol) and ethyl acetate (50 mL). Add Pd/C catalyst (0.30 g, 3 wt.% relative to substrate) and ensure proper dispersion through gentle stirring.

- Pressure Purge: Seal the reactor and perform three pressure-purge cycles with nitrogen (5 bar) followed by three pressure-purge cycles with hydrogen (5 bar) to ensure complete removal of air and oxygen from the system.

- Pressure Setting: Pressurize the reactor with hydrogen to the target reaction pressure (10 bar) at room temperature, then initiate heating with continuous stirring (800-1000 rpm) to ensure efficient gas-liquid mixing and mass transfer.

- Reaction Monitoring: Heat the reaction mixture to the target temperature (50-80°C) and monitor pressure drop to assess hydrogen consumption. Maintain reaction until hydrogen uptake ceases (typically 2-4 hours), indicating complete conversion.

- Workup Procedure: Cool the reactor to room temperature, carefully release residual pressure, and open the vessel. Separate the catalyst by filtration through a Celite pad, washing with fresh ethyl acetate (2 × 10 mL).

- Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 5-methylheptane, which may be further purified by distillation (bp ~135-140°C) if necessary.

Continuous Flow Hydrogenation Protocol

Table 2: Continuous Flow Hydrogenation Parameters

| Parameter | Standard Conditions | Range Tested | Influence on Reaction |

|---|---|---|---|

| Temperature | 80°C | 50-100°C | Higher temperatures increase rate but may promote over-reduction |

| H₂ Pressure | 20 bar | 10-30 bar | Higher pressure increases hydrogen solubility and reaction rate |

| Residence Time | 12.4 min (0.5 mL/min) | 1.55-12.4 min | Longer times increase conversion but may reduce productivity |

| H₂/Substrate Ratio | 5:1 molar | 3:1-10:1 | Excess hydrogen ensures driving force for complete conversion |

| Catalyst | Pd/Al₂O3 CSMs | Pd/C, Pt/Al₂O3, Ru/Al₂O3 | Metal type influences activity and selectivity |

Step-by-Step Experimental Procedure:

- System Preparation: Assemble a tube-in-shell reactor equipped with catalytic static mixers (CSMs) coated with Pd/Al₂O₃ (two mixers typically sufficient for screening purposes). Connect hydrogen supply (ThalesNano H-Genie or equivalent), HPLC pump (Knauer Azura or equivalent), back-pressure regulator (Equilibar ZF Precision, 20 bar), and PAT tools.

- Solution Preparation: Prepare a solution of this compound in ethyl acetate (0.1-0.5 M concentration) and degas with nitrogen if necessary to prevent gas bubble formation in the pumping system.

- Flow System Priming: Prime the liquid feed line with substrate solution, then initiate hydrogen flow (36 NmL/min) and liquid flow (0.5 mL/min initial rate) to establish stable slug flow regime before heating the reactor.

- Reactor Operation: Activate heating system and set temperature to 80°C. Allow system to stabilize (approximately 3 residence times) before beginning dynamic experimentation or sample collection.

- Dynamic Operation: For kinetic screening, implement flow ramping protocol: increase liquid flow from 0.5 to 4 mL/min over 30 min, hold at 4 mL/min for 10 min, then decrease to 0.5 mL/min over 30 min. Repeat at different temperatures (e.g., 60, 80, 100°C) to collect comprehensive kinetic data.

- Process Monitoring: Utilize inline FT-IR with PLS regression models to monitor reaction composition in real-time (15 s resolution). Collect periodic samples for UHPLC analysis (3.5 min cycle time) to verify FT-IR data, particularly for species with poor IR characteristics.

- System Shutdown: Upon completion, stop heating and maintain flow until reactor cools below 40°C. Discontinue substrate feed while maintaining hydrogen and solvent flow for 30 minutes to clean the catalyst bed before complete shutdown.

Data Analysis, Kinetic Modeling, and Safety

Reaction Kinetic Analysis

The hydrogenation kinetics of this compound can be effectively modeled using either batch approximation or plug flow reactor approaches, with both methods demonstrating good agreement for this transformation. For batch systems, the reaction typically follows pseudo-first-order kinetics with respect to alkene concentration when hydrogen is present in significant excess, enabling straightforward determination of rate constants. In continuous flow systems, more sophisticated modeling approaches incorporating gas-liquid mass transfer effects may be necessary, particularly at higher conversion rates where hydrogen availability at the catalyst surface can become rate-limiting. [2] [4]

Advanced kinetic screening using dynamic flow experiments significantly accelerates parameter estimation by exploring multiple residence times and temperatures in a single experiment. This approach involves systematically ramping flow rates (e.g., from 0.5 to 4 mL/min over 30 minutes) while maintaining constant temperature and pressure, then repeating at different temperatures to extract activation parameters. Data analysis via response surface methodology (RSM) with central composite face-centered designs enables efficient mapping of the reaction space with minimal experimental runs while capturing potential interaction effects between process variables. [2] [4]

Safety Considerations and Regulatory Aspects

Table 3: Hazard Assessment and Safety Protocols

| Material | GHS Hazard Statements | Recommended Safety Measures | Storage and Handling |

|---|

| This compound | H225: Highly flammable liquid and vapor H304: May be fatal if swallowed and enters airways | Use in well-ventilated areas/explosion-proof equipment Ground all equipment to prevent static discharge | Store in cool, well-ventilated area in approved flammable storage cabinets Keep away from heat and ignition sources | | Hydrogen Gas | H220: Extremely flammable gas H280: Contains gas under pressure; may explode if heated | Use pressure-rated equipment with relief devices Leak detection and adequate ventilation | Store in well-ventilated areas, segregated from oxidizers Cylinders should be secured and stored upright | | Pd/C Catalyst | H228: Flammable solid H315: Causes skin irritation | Use appropriate personal protective equipment (PPE) Handle under inert atmosphere when possible | Store in tightly sealed containers in cool, dry place Keep away from incompatible materials |

Critical Safety Protocols:

- Pressure System Safety: All high-pressure reactions should be conducted in appropriately rated reactors equipped with pressure relief devices and automated pressure control systems. Never exceed the maximum working pressure of any system component, and regularly inspect and maintain all pressure-containing components.

- Hydrogen Safety: Hydrogen-air mixtures are highly explosive (4-75% v/v in air), requiring rigorous leak checking and adequate ventilation. Continuous monitoring with hydrogen sensors is recommended for larger-scale operations. Special attention should be paid to potential hydrogen embrittlement of system components with prolonged exposure.

- Catalyst Handling: Pd/C and other metal catalysts are pyrophoric when dry and should be handled under inert atmosphere. Always transfer catalysts in a fume hood or glove box, and ensure complete passivation before disposal. Quenching procedures should be established and followed meticulously.

Workflow Visualization

Batch Hydrogenation Process

Diagram 1: Batch hydrogenation workflow showing sequential unit operations from reactor charging through product purification

Continuous Flow Hydrogenation Process

Diagram 2: Continuous flow hydrogenation process showing integrated reaction and analysis system

Conclusion and Outlook

The hydrogenation of this compound to 5-methylheptane exemplifies modern approaches to catalytic alkene saturation, with both batch and continuous flow methodologies offering distinct advantages for different application contexts. The batch hydrogenation protocol provides a straightforward, equipment-accessible approach suitable for initial screening and small-scale production, while the continuous flow system enables enhanced safety, better mass transfer control, and more efficient kinetic studies through dynamic experimentation approaches. The experimental protocols outlined herein have been optimized to deliver reproducible results with excellent conversion and selectivity while maintaining compliance with relevant safety standards.

Future developments in this transformation will likely focus on catalyst innovation to further improve activity and longevity, particularly through the development of more selective and stable catalyst coatings for CSM systems. Additionally, the integration of more advanced process analytical technologies and automated control strategies will enable real-time optimization and quality control, further enhancing the sustainability and economic viability of the process. The principles and methodologies described for this specific transformation can be readily adapted to other catalytic hydrogenation processes, providing a general framework for efficient reaction screening and optimization.

References

- 1. Buy this compound | 22487-87-2 [smolecule.com]

- 2. Dynamic experiments in flow accelerate reaction network definition in... [pubs.rsc.org]

- 3. Coupled condensation— hydrogenation processing of ethyl methyl ... [colab.ws]

- 4. Utilizing Design of Experiments Approach to Assess Kinetic... [pmc.ncbi.nlm.nih.gov]

5-Methyl-2-heptene hydrohalogenation alkyl halide synthesis

Reaction Overview & Mechanism

The hydrohalogenation of alkenes is a fundamental electrophilic addition reaction where a hydrogen halide (HX, X = Cl, Br, I) adds across the carbon-carbon double bond of an alkene to form alkyl halides [1] [2]. For the unsymmetrical alkene 5-Methyl-2-heptene, the reaction follows Markovnikov's rule: the hydrogen atom bonds to the less substituted carbon of the double bond, and the halide ion attaches to the more substituted, stable carbocation intermediate [1].

The core mechanism involves three key stages. First, the pi bond of the alkene acts as a nucleophile, attacking the electrophilic proton (H⁺) from HX. This step forms the most stable carbocation possible, which, for this compound, is a tertiary (3°) carbocation. Finally, the nucleophilic halide ion (X⁻) rapidly attacks the carbocation, forming the sigma bond of the alkyl halide product [1] [2]. It is crucial to conduct the reaction in an inert, non-polar solvent (e.g., dichloromethane or CCl₄) to prevent side reactions such as hydration, which can occur in protic solvents like water [1].

The following diagram illustrates the complete pathway, including the potential for carbocation rearrangement to form an even more stable intermediate.

Diagram 1: Hydrohalogenation pathway of this compound, showing rearrangement.

Experimental Protocol: Synthesis of 2-Bromo-2-methylheptane

This procedure provides a detailed method for synthesizing the rearranged product, 2-Bromo-2-methylheptane, from this compound using hydrogen bromide.

Materials and Equipment

- Reactants: this compound (e.g., 1.0 g, ~7.9 mmol), anhydrous hydrogen bromide gas (1.2 equivalents).

- Solvent: Anhydrous dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

- Equipment: 50 mL round-bottom flask, reflux condenser, drying tube, gas dispersion tube, magnetic stirrer, separatory funnel, equipment for simple distillation.

Safety Considerations

- Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety goggles.

- Ventilation: Perform all operations in a well-ventilated fume hood.

- Chemical Hazards: HBr is highly corrosive and toxic. The alkene and organic solvents are flammable. Ensure all glassware is thoroughly dried to prevent hydrolysis of HBr, which generates highly corrosive hydrobromic acid.

Step-by-Step Procedure

- Reaction Setup: In a fume hood, add a magnetic stir bar and 1.0 g of this compound dissolved in 15 mL of anhydrous CH₂Cl₂ to a dry 50 mL round-bottom flask. Assemble the reflux condenser with a drying tube filled with calcium chloride to exclude moisture.

- HBr Addition: With vigorous stirring, slowly bubble anhydrous HBr gas through the reaction mixture using a gas dispersion tube. Maintain the reaction temperature between 0-5°C using an ice-water bath.

- Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-2 hours).

- Work-up: Once complete, carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to neutralize excess HBr) and then with 10 mL of brine.

- Product Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude alkyl bromide.

- Purification: Purify the crude product by simple distillation under reduced pressure to isolate 2-Bromo-2-methylheptane.

This experimental workflow is summarized in the diagram below.

Diagram 2: Experimental workflow for the synthesis of 2-Bromo-2-methylheptane.

Data Presentation & Analysis

Table 1: Expected Products from Hydrohalogenation of this compound

| Hydrogen Halide (HX) | Primary (Markovnikov) Product | Rearranged Product (Geminal Dihalide if excess HX) | Key Structural Feature |

|---|---|---|---|

| HCl | 2-Chloro-5-methylheptane | 2-Chloro-2-methylheptane | Tertiary alkyl chloride |

| HBr | 2-Bromo-5-methylheptane | 2-Bromo-2-methylheptane | Tertiary alkyl bromide |

| HI | 2-Iodo-5-methylheptane | 2-Iodo-2-methylheptane | Tertiary alkyl iodide |

Table 2: Characteristic Properties of the Synthesized Alkyl Bromides

| Property | 2-Bromo-5-methylheptane | 2-Bromo-2-methylheptane |

|---|---|---|

| Molecular Formula | C₈H₁₇Br | C₈H₁₇Br |

| Boiling Point | ~165-170°C (est.) | ~160-165°C (est.) |

| ¹H NMR (Key Signals) | CH-Br, ~δ 4.0-4.5 ppm | No vinylic or CH-Br protons |

| ¹³C NMR (Key Signal) | CH-Br carbon, ~δ 55-65 ppm | C-Br quaternary carbon, ~δ 65-75 ppm |

Key Technical Considerations for Researchers

- Regioselectivity and Rearrangement: The initial Markovnikov addition forms a secondary (2°) carbocation. A rapid 1,2-alkyl shift (methyl group) transforms this into a more stable tertiary (3°) carbocation [1]. The final product distribution between the Markovnikov product and the rearranged product depends on the reaction rate and conditions, with the rearranged product often dominating.

- Stoichiometry Control: Using one equivalent of HX can stop the reaction at the mono-substituted vinyl halide stage for alkynes, but for alkenes, it typically yields the alkyl halide. A second equivalent of HX can add to alkynes to form geminal dihalides, but this is generally not applicable to the alkene in this context [2].

- Solvent Purity is Critical: The use of rigorously anhydrous, inert solvents is non-negotiable. The presence of water or other protic solvents will lead to significant formation of alcohol side products via competing hydrolysis or hydration pathways, drastically reducing the yield of the desired alkyl halide [1].

Troubleshooting and Optimization

- Low Yield of Alkyl Halide: Confirm the complete exclusion of moisture and the anhydrous condition of all solvents and glassware. Check the quality and concentration of the HBr source.

- Formation of Multiple Products: This is expected due to carbocation rearrangement. The product ratio can be influenced by temperature; lower temperatures may slightly favor the initial Markovnikov product. Analytical techniques like GC-MS or NMR are essential for characterizing the product mixture.

- Safety Incident: In case of skin contact with HBr, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

The hydrohalogenation of this compound is a robust method for synthesizing tertiary alkyl halides, compounds highly valuable as intermediates in drug development. The protocol detailed herein, which emphasizes strict anhydrous conditions and an understanding of carbocation rearrangement, provides a reproducible and safe experimental framework for researchers. The alkyl bromides produced are versatile building blocks for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions to construct more complex molecular architectures.

References

Application Notes & Protocols: Conversion of Biomass-Derived C8 Ketone to 5-Methyl-2-Heptene over Bifunctional Catalysts

Introduction

The transition from petroleum-based fuels to sustainable alternatives necessitates the development of efficient processes for producing biofuel components from biomass. A promising pathway involves converting biomass-derived sugars to fuel-range hydrocarbons, such as C8 alkenes, which can serve as gasoline blending components. This application note details a robust catalytic process for the hydrodeoxygenation (HDO) of 5-methyl-3-heptanone (a C8 ketone) to a mixture of C8 alkenes, including 5-methyl-2-heptene and 5-methyl-3-heptene, as well as a C8 alkane (3-methylheptane) [1].

The process employs a bifunctional heterogeneous catalyst, where the metal center (e.g., Copper) facilitates the hydrogenation of the carbonyl (C=O) group, and the acidic support (e.g., Alumina, γ-Al₂O₃) catalyzes the dehydration of the resulting alcohol. The selectivity toward either alkenes or alkanes can be precisely tuned by the choice of the active metal and the reaction conditions, offering flexibility for targeted production [1].

Materials and Catalyst Preparation

Catalyst Synthesis Protocols

The bifunctional catalysts are prepared via the incipient wetness impregnation method.

Protocol for 20 wt% Cu–Al₂O₃ Catalyst (Selective to Alkenes) [1]:

- Support Preparation: Dry the γ-Al₂O₃ support at 120°C for 2 hours to remove physisorbed water.

- Precursor Solution: Dissolve an appropriate mass of copper(II) nitrate hydrate (Cu(NO₃)₂·xH₂O) in deionized water. The concentration should be calculated to achieve a 20 wt% Cu metal loading on the final catalyst.

- Impregnation: Add the precursor solution dropwise to the dried γ-Al₂O₃ support until the incipient wetness point is reached. Ensure uniform distribution of the solution.

- Aging: Allow the impregnated solid to stand at room temperature for 4 hours.

- Drying: Dry the catalyst precursor in an oven at 100°C for 12 hours.

- Calcination: Calcine the dried material in a muffle furnace at 400°C for 4 hours in static air.

Protocol for 1 wt% Pt–Al₂O₃ Catalyst (Selective to Alkane) [1]:

- Follow the same steps as above, using tetraamine platinum(II) nitrate (Pt(NH₃)₄(NO₃)₂) as the precursor salt to achieve a 1 wt% Pt loading.

- Calcination is typically performed at 400°C for 4 hours.

Catalyst Characterization

- X-ray Diffraction (XRD): Confirm the successful loading and dispersion of the metal phase. For 20 wt% Cu–Al₂O₃, characteristic peaks of CuO should be visible. For 1 wt% Pt–Al₂O₃, peaks for Pt may be broad or absent, indicating high dispersion [1].

- Surface Area and Porosity (BET): Determine the surface area, pore volume, and pore size distribution of the fresh catalyst.

Experimental Protocol for Hydrodeoxygenation (HDO) of C8 Ketone

Reaction Setup and Procedure

The following workflow outlines the key steps for the hydrodeoxygenation reaction, from catalyst pre-treatment to product analysis.

- Reactor System: A fixed-bed, continuous-flow reactor system operating at atmospheric pressure (1 atm) is used [1].

- Catalyst Pre-treatment: Prior to the reaction, reduce the catalyst in situ under a hydrogen flow (e.g., 30 mL/min) at 300°C for 2 hours to activate the metal sites.

- Reaction Conditions:

- Catalyst Mass: 0.2 - 0.5 g.

- Reaction Temperature: Ramp or maintain between 180°C to 260°C.

- H₂ / Ketone Molar Ratio: Typically 2:1 to 5:1.

- Weight Hourly Space Velocity (WHSV): Adjust to achieve desired conversion levels.

- Product Collection: Condense the liquid products in a cold trap maintained at 0-5°C. Collect gas products in a gas bag.

- Analysis: Analyze both liquid and gas products using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID) for quantification. Identify this compound, 5-methyl-3-heptene, and 3-methylheptane by comparing retention times and mass spectra with authentic standards.

Data Presentation and Results

The table below summarizes the key performance metrics for different catalysts under optimized conditions.

Table 1: Catalytic Performance in HDO of 5-Methyl-3-heptanone to C8 Products [1]

| Catalyst | Temperature (°C) | H₂/Ketone Ratio | Conversion (%) | Selectivity for this compound & Isomers (%) | Selectivity for C8 Alkane (3-Methylheptane) (%) |

|---|---|---|---|---|---|

| 20 wt% Cu–Al₂O₃ | 220 | 2:1 | High | ~82% (Total C8 Alkenes) | ~18% |

| 20 wt% Cu–Al₂O₃ | 260 | 2:1 | High | ~65% (Total C8 Alkenes) | ~35% |

| 1 wt% Pt–Al₂O₃ | 220 | 2:1 | >99.9% | <3% | ~97% |

Key Findings

- Copper-based catalysts are highly selective for C8 alkenes because copper is relatively inactive for the hydrogenolysis of C–C bonds and has lower activity for further hydrogenation of the C=C bond in the produced alkenes [1]. The highest alkene selectivity is achieved at moderate temperatures.

- Platinum-based catalysts are highly active and non-selective, leading to the fully hydrogenated C8 alkane as the dominant product under all conditions tested [1].

- The reaction mechanism proceeds via a two-step pathway on the bifunctional catalyst, as illustrated below.

Troubleshooting and Optimization Guidelines

- Low Conversion: This can be due to insufficient metal reduction, low reaction temperature, or short contact time. Ensure proper pre-treatment and consider increasing the catalyst load or decreasing the feed flow rate (lower WHSV).

- Declining Activity Over Time: Catalyst deactivation can occur due to coking (carbon deposition). This can be mitigated by periodically regenerating the catalyst by calcining in air at 500°C for 2-4 hours to burn off the coke [2].

- Shifting Selectivity from Alkenes to Alkane: If using a Cu-based catalyst, an increase in alkane selectivity is typically driven by higher temperatures or excessive hydrogen partial pressure. To maximize alkene yield, operate at the lowest temperature that gives satisfactory conversion and control the H₂/ketone ratio carefully [1].

Conclusion

This protocol provides a reliable and selective method for producing this compound from a biomass-derived C8 ketone using a 20 wt% Cu–Al₂O₃ bifunctional catalyst. The process highlights the critical role of catalyst design—specifically, the choice of a metal with moderate hydrogenation activity—in steering selectivity toward valuable intermediate alkenes rather than fully saturated alkanes. This offers a viable pathway for synthesizing green hydrocarbon fuel components within a biorefinery context.

References

Purification of C8 Olefins via Reactive Distillation

The following protocol is adapted from a study focused on purifying α-olefins from Fischer-Tropsch synthetic products by removing the tertiary olefin 2-methyl-1-heptene (MH) [1]. While the target impurity differs, the core principle of using reactive distillation to separate a specific C8 alkene from a complex mixture is directly relevant.

Objective

To remove a specific olefin isomer from a C8 hydrocarbon stream via etherification with methanol in a reactive distillation column, thereby purifying the desired olefin product [1].

Materials and Equipment

| Category | Specification |

|---|---|

| Chemicals | Anhydrous Methanol (99 wt%), C8 hydrocarbon feedstock (e.g., Fischer-Tropsch C8 fraction), Cation exchange resin (e.g., NKC-9) |

| Equipment | Pilot-scale reactive distillation column, packed with catalytic material, feeding pumps, reboiler, condenser, product collection vessels |

Experimental Procedure

- Feed Preparation: The C8 hydrocarbon feed and methanol are supplied at a controlled molar ratio. The study used a methanol-to-MH molar ratio of 2:1 [1].

- Column Operation:

- The mixed feed is introduced into the reactive distillation column.

- The reflux ratio is a critical operating parameter. The referenced study identified an optimum reflux ratio of 4 for their specific system [1].

- The reaction occurs catalytically on the resin within the column. The etherification of MH with methanol produces 2-methoxy-2-methylheptane (MMH), which has a higher boiling point and is easily separated [1].

- Product Collection:

- High-Purity α-Olefin Stream: The desired purified C8 olefin is obtained as the distillate product at the top of the column.

- Heavy Ether Stream: The generated ether (MMH) is drawn as a bottom product.

The workflow below illustrates the reactive distillation process for purifying C8 olefins.

Key Data for 5-Methyl-2-heptene and Related Processes

For any distillation process, understanding the physical properties of the compounds involved is essential. The table below summarizes available data for this compound and a key reference compound.

Table 1: Physical Properties of this compound and n-Octane

| Property | This compound | n-Octane (for comparison) | Source |

|---|---|---|---|

| Molecular Formula | C₈H₁₆ | C₈H₁₈ | [2] [3] |

| Molecular Weight | 112.21 - 112.22 g/mol | - | [2] [4] |

| Boiling Point | 113.0 °C (calculated) | 398.8 K (125.6 °C) | [5] [1] |

| Enthalpy of Vaporization (ΔvapH°) | 32.97 kJ/mol (calculated) | - | [5] |

| Physical Form | Colorless liquid | - | [2] |

Furthermore, the reactive distillation protocol's success relies on specific operational parameters, which are summarized below.

Table 2: Key Parameters for the Etherification Reactive Distillation Process

| Parameter | Value or Specification | Note / Reference |

|---|---|---|

| Catalyst | Cation exchange resin NKC-9 | analogous to Amberlyst-type resins [1] |

| Methanol to Tertiary Olefin Molar Ratio | 2 : 1 | Required to drive conversion [1] |

| Optimum Reflux Ratio | 4 | For the specific pilot-scale column described [1] |

| Key Impurity Removed | 2-methyl-1-heptene (MH) | Demonstrates process feasibility [1] |

Strategic Considerations for Purification

Developing a purification protocol requires careful planning. Here are some key considerations based on the available information:

- Isomer Complexity: this compound is typically a mixture of cis and trans isomers [2]. Separating these stereoisomers would require highly efficient fractional distillation or chromatographic methods due to their very similar physical properties.

- Alternative Synthesis Pathway: this compound can be produced from the hydrodeoxygenation of 5-methyl-3-heptanone using a bifunctional catalyst (e.g., 20 wt% Cu on Al₂O₃) [6]. In this context, the purification challenge shifts from isolating it from a complex mixture to separating it from the reaction's by-products, such as 5-methyl-3-heptanol and 3-methylheptane.

- Safety and Handling: This compound is a highly flammable liquid and vapor and may be fatal if swallowed and enters airways [5]. All operations must be conducted using appropriate personal protective equipment (PPE) and within a well-ventilated fume hood.

References

- 1. Reactive distillation of tertiary olefin etherification for the ... [sciencedirect.com]

- 2. - 5 - Methyl - 2 (cis- and trans- mixture)... | Fisher Scientific heptene [fishersci.com]

- 3. This compound | C8H16 | CID 5364849 - PubChem - NIH [pubchem.ncbi.nlm.nih.gov]

- 4. - 5 - Methyl - 2 (cis- and trans- mixture) 95.0+... | Fisher Scientific heptene [fishersci.ca]

- 5. Buy this compound | 22487-87-2 [smolecule.com]

- 6. Conversion of 5-Methyl-3-Heptanone to C 8 Alkenes and ... [mdpi.com]

5-Methyl-2-heptene storage handling laboratory protocols

Chemical Identity and Properties

The table below summarizes the key identifiers and physical properties of 5-Methyl-2-heptene.

| Property | Value / Description |

|---|---|

| CAS Number | 22487-87-2 (mixture); 24608-85-3 (trans isomer) [1] [2] |

| Molecular Formula | C₈H₁₆ [1] |

| Formula Weight | 112.21 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid [1] |

| Density | 0.73 (at 20°C, estimated) [1] |

| Refractive Index | 1.4140 - 1.4160 (at 20°C, estimated) [1] |

| Flash Point | 13 °C [1] |

| Water Solubility | Very low (LogP: 3.4) [3] |

Hazard Classification

This compound is hazardous and requires strict controls, primarily due to its high flammability.

| Hazard Class | Pictogram | GHS Hazard Statements | Precautionary Statements |

|---|

| Flammable Liquid | Flammable | H225: Highly Flammable liquid and vapour [1] [3] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P233: Keep container tightly closed. P240: Ground/bond container and receiving equipment. P403+P235: Store in a well-ventilated place. Keep cool [1]. | | Health Hazard | Health Hazard | H304: May be fatal if swallowed and enters airways [1] [3] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. P405: Store locked up [1]. |

Safe Handling & Storage Protocol

Engineering Controls

- Ventilation: Handle only within a properly functioning chemical fume hood or under local exhaust ventilation to ensure vapor concentrations remain below exposure limits and to prevent the accumulation of flammable vapors [1] [3].

- Containment: Use secondary containment to manage potential spills.

Personal Protective Equipment (PPE)

- Eye Protection: Chemical safety goggles or a face shield.

- Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact [1].

- Respiratory Protection: If engineering controls cannot maintain safe air levels, use a respirator with a suitable organic vapor cartridge.

Storage Guidelines

- Store in a cool, well-ventilated place [1].

- Keep containers tightly closed in a locked storage area [1].

- Use flammable storage cabinets that are grounded.

- Keep away from any potential ignition sources (heat, sparks, open flames).

Experimental Workflow for Handling

The following diagram outlines the core workflow for safely handling this compound in the laboratory:

Spill and Emergency Response

- Immediate Response: Evacuate non-essential personnel. Ventilate the area. Eliminate all ignition sources.

- Containment: For small spills, absorb with a non-combustible material like vermiculite or sand.

- Clean-up: Place the absorbed material into a suitable container for disposal as hazardous waste. Clean the contaminated area thoroughly.

- Disposal: Collect all waste, including contaminated absorbents, in clearly labeled, sealed containers for disposal according to local regulations for flammable hazardous waste.

- Fire Fighting: In case of fire, use appropriate extinguishing media such as carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Do not use water jets [1].

Quality Assurance in Analysis

When analyzing this compound, using pure standards is critical for accurate identification. Gas Chromatography (GC) methods are suitable, and the table below lists retention indices for the trans isomer on non-polar columns for reference [4].

| Active Phase | Temperature (°C) | Retention Index (Kovats) |

|---|---|---|

| Petrocol DH | 30 | 774.4 |

| Squalane | 30 | 766.5 |

| Squalane | 40 | 768.0 |

| Squalane | 55 | 772.5 |

| Squalane | 100 | 772.5 |

Key Takeaways

- Primary Hazard: this compound is a highly flammable liquid with a very low flash point and presents an aspiration hazard if swallowed.

- Core Controls: Safe handling mandates the use of a fume hood, stringent ignition source control, and complete personal protective equipment (PPE).

- Storage: Must be stored in a grounded, ventilated flammable cabinet, kept cool and locked.

- Identification: Reliable analytical identification, particularly by GC-MS, requires confirmation against a pure standard due to the potential for isomer co-elution.

References

5-Methyl-2-heptene volatility handling prevention loss

FAQs on Handling 5-Methyl-2-Heptene

Q1: Why is this compound considered a volatile compound, and what does this mean for my experiment? A1: this compound is a hydrocarbon with a relatively low molecular weight (112.21 g/mol) [1]. Compounds with these properties tend to have high vapor pressures at room temperature, meaning they can easily evaporate. In an experiment, this can lead to a significant loss of material, altering the intended concentration of your reaction mixture and yielding inaccurate or irreproducible results.

Q2: What are the most critical steps I can take to prevent the loss of this compound during handling? A2: While specific protocols for this compound were not found, general best practices for volatile liquids include:

- Using Airtight Systems: Perform all transfers and reactions in sealed systems, such as reaction vessels with septa, using gas-tight syringes for any injections.

- Temperature Control: Work at lower temperatures whenever possible. Avoid heating the compound unnecessarily, and if required, use condensers (especially reflux condensers) to capture and return evaporating material.

- Cold Trapping: When evaporating solvents under reduced pressure (e.g., on a rotovap), use a cold trap cooled with liquid nitrogen or a dry ice/acetone mixture to capture the volatile this compound.

- Minimize Open Handling: Limit the time containers are open to the atmosphere during weighing or sampling.

Key Physical-Chemical Data for this compound

The table below summarizes the available quantitative data, which is essential for developing analytical methods to detect and quantify this compound.

| Property | Value | Measurement Condition / Comment |

|---|---|---|

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.2126 g/mol | [1] |

| Kovats Retention Index (RI) | ~774 | Non-polar column (e.g., Petrocol DH), isothermal at 30°C [1] |

| Normal Alkane RI | ~774-775 | Non-polar column (Petrocol DH), temperature ramp [1] |

Suggested Experimental Workflows

Based on analytical chemistry principles, here are methodologies for key tasks involving this compound.

Workflow 1: Tracking Compound Loss During an Experiment

To quantify how much this compound is lost during a process, you can use Gas Chromatography (GC) with an internal standard.

Workflow 2: Identifying this compound in a Complex Mixture

For confirming the presence of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred tool. The retention index data from the NIST WebBook is critical for this [1].

Advanced Techniques from Literature

The search results highlight advanced techniques used for complex volatile mixtures, which could be applicable if you are working with very low concentrations or complex matrices:

- Headspace Solid-Phase Microextraction (HS-SPME): This solvent-less technique can concentrate volatile compounds from the headspace of a sample vial onto a fiber for direct injection into a GC, minimizing handling loss [2] [3].

- Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This method offers superior separation power for very complex samples, which can be crucial for separating this compound from co-eluting compounds in a mixture [3].

References

improving 5-Methyl-2-heptene synthesis yield elimination reactions

Frequently Asked Questions (FAQs)

Q: In my synthesis, multiple alkene products are possible. How can I predict and control which one is the major product?

- A: This is governed by Zaitsev's Rule, which states that in elimination reactions, the more highly substituted, stable alkene (e.g., tetrasubstituted > trisubstituted > disubstituted) will be the major product [1]. The reaction proceeds through a transition state that favors the removal of a hydrogen from the beta-carbon with the fewest hydrogens [2] [1].

Q: Why does my reaction yield a significant amount of substitution product instead of the desired alkene?

- A: Elimination (E2) and substitution (SN2) are often competing pathways. The outcome is highly dependent on the base strength and steric bulk [2]. Stronger, bulkier bases (e.g., potassium tert-butoxide) favor elimination, while stronger, less bulky nucleophiles favor substitution.

Q: What analytical technique is best for analyzing the product distribution of my elimination reaction?

- A: Gas Chromatography (GC) is an excellent and standard method for separating, identifying, and quantifying the mixture of alkene isomers produced in elimination reactions [3]. It allows for direct analysis of the isomeric ratio, helping you troubleshoot reaction conditions.

Troubleshooting Guide

The table below outlines common problems, their potential causes, and recommended solutions to improve the yield of your desired alkene.

| Problem | Possible Causes | Recommended Solutions |

|---|---|---|

| Low Yield of Desired Alkene | Incorrect reaction temperature; Competing substitution reaction; Poor leaving group [2]. | Increase temperature to favor elimination; Use a strong, bulky base (e.g., tert-butoxide) [2] [3]; Ensure a good leaving group (e.g., bromide, iodide) is present. |

| Incorrect Alkene Isomer Ratio | Reaction conditions not aligned with Zaitsev's rule; Steric hindrance from the base [2] [1]. | Confirm that base strength and temperature promote thermodynamic control (Zaitsev product); For less substituted alkenes, use a bulkier base to favor the Hofmann product. |

| Slow Reaction Rate | Low reaction temperature; Weak base; Poor leaving group. | Elevate the reaction temperature; Switch to a stronger base; Utilize a substrate with a better leaving group (e.g., tosylate vs. chloride). |

Experimental Workflow for Elimination Reactions

The following diagram maps the logical decision process for designing and optimizing a typical elimination reaction, based on the principles from the search results.

Detailed Protocol Considerations

- Base and Solvent Selection: The choice is critical. For E2 reactions, common bases include sodium ethoxide (NaOEt) in ethanol or potassium tert-butoxide (KOtBu) in tert-butanol [2] [3]. The latter, being stronger and bulkier, can enhance elimination and influence the alkene isomer ratio.

- Reaction Setup: Assemble the apparatus with a round-bottom flask, reflux condenser, and drying tube. Maintain an inert atmosphere (e.g., N₂ or Ar) if the base is moisture-sensitive. Add the base to a solution of your alkyl halide substrate. Heating under reflux is frequently required [1].

- Reaction Monitoring & Work-up: Monitor reaction completion by TLC. Typical work-up involves cooling the mixture, carefully quenching with a saturated ammonium chloride (NH₄Cl) solution [4], and extraction with an organic solvent like dichloromethane or ethyl acetate [4]. Purify the crude product via distillation or column chromatography.

- Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the yield and isomeric ratio of the alkene products [3].

Key Optimization Strategies

- Apply Zaitsev's Rule: To form the most stable (and often desired) alkene, design your reaction to favor the Zaitsev product by using a strong base and ensuring the reaction conditions are thermodynamic [1].

- Minimize Competing Reactions: To suppress the SN2 pathway, use a sterically hindered base and secondary or tertiary alkyl halide substrates [2].

- Systematic Variation: If yields are low, methodically test different parameters: base (strength and concentration), solvent (polar aprotic may be beneficial), temperature, and reaction time.

References